molecular formula C27H38O8S B14420126 7-Tosyl-7-desacetylforskolin CAS No. 84010-23-1

7-Tosyl-7-desacetylforskolin

Cat. No.: B14420126
CAS No.: 84010-23-1
M. Wt: 522.7 g/mol
InChI Key: NLJGHYOGIOVFGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Tosyl-7-desacetylforskolin typically involves the tosylation of 7-desacetylforskolin. Tosylation is a chemical reaction where a tosyl group (p-toluenesulfonyl) is introduced into a molecule. This process generally requires the use of tosyl chloride (TsCl) and a base such as pyridine or triethylamine under anhydrous conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned tosylation reaction. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 7-Tosyl-7-desacetylforskolin can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the molecule, potentially altering its biological activity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of tosyl derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the molecule .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 7-Tosyl-7-desacetylforskolin involves its interaction with cellular signaling pathways. Unlike forskolin, which is a potent activator of adenylate cyclase, this compound does not stimulate adenylate cyclase even at high concentrations. it can fully inhibit glucose transport in adipocyte plasma membranes, indicating a distinct site of action compared to forskolin .

Comparison with Similar Compounds

Uniqueness: 7-Tosyl-7-desacetylforskolin is unique in its ability to inhibit glucose transport without activating adenylate cyclase. This distinct mechanism of action makes it a valuable tool for studying the structural requirements for forskolin analogues and their effects on cellular processes .

Properties

CAS No.

84010-23-1

Molecular Formula

C27H38O8S

Molecular Weight

522.7 g/mol

IUPAC Name

(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C27H38O8S/c1-8-24(5)15-19(29)27(31)25(6)18(28)13-14-23(3,4)21(25)20(30)22(26(27,7)35-24)34-36(32,33)17-11-9-16(2)10-12-17/h8-12,18,20-22,28,30-31H,1,13-15H2,2-7H3

InChI Key

NLJGHYOGIOVFGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(CCC(C3(C4(C2(OC(CC4=O)(C)C=C)C)O)C)O)(C)C)O

Origin of Product

United States

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